Tribromuro de rodio

Descripción general

Descripción

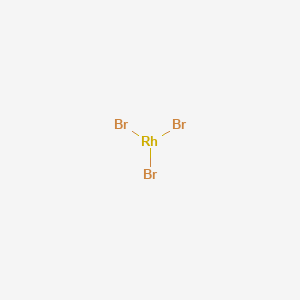

Rhodium tribromide (RhBr3) is a chemical compound composed of rhodium and bromine atoms. It is a colorless, crystalline solid with a melting point of 693°C and a boiling point of 890°C. Rhodium tribromide is highly soluble in water and is used in a variety of scientific applications, including catalysis, electrochemistry, and photochemistry. This compound has been studied for its potential use in the synthesis of organic compounds, as well as its ability to act as a catalyst in the synthesis of various materials. Additionally, rhodium tribromide has been investigated for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Células solares de alto fotovoltaje

El tribromuro de rodio se utiliza en el desarrollo de células solares de alto fotovoltaje . Los investigadores han desarrollado un protocolo de detección de composición altamente eficiente basado en la impresión de inyección de tinta de alto rendimiento de películas de perovskita discontinuas con propiedades representativas y comparables para acelerar el descubrimiento de nuevas perovskitas de tribromuro para células solares de alto fotovoltaje .

Catálisis

El rodio encuentra aplicaciones en la catálisis . Por ejemplo, se utiliza en la carbonilación del metanol, la reducción de óxidos de nitrógeno a nitrógeno y oxígeno, la adición de hidrosilanos a enlaces dobles moleculares y la reducción del benceno a ciclohexano .

Adornos

El rodio se utiliza en adornos . Por ejemplo, se utiliza en la decoración de joyas de oro y el recubrimiento de plata .

Contactos eléctricos

El rodio se utiliza en contactos eléctricos . Es un metal sólido duro, plateado y brillante con una notable resistencia a la corrosión y una alta reflectancia .

Instrumentos ópticos

El rodio se utiliza en instrumentos ópticos . Su alta reflectancia lo hace adecuado para su uso en espejos y otros componentes ópticos

Mecanismo De Acción

Target of Action

Rhodium complexes, such as Rhodium tribromide, have been found to interact with various biological targets, which are crucial in their therapeutic activities . These targets include DNA , RNA , protein kinases , UPS , KDM5A , and other relevant biomolecules . The interaction with these targets leads to various biological activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities .

Mode of Action

The mode of action of Rhodium tribromide involves its interaction with its targets, leading to changes in their function. For instance, Rhodium complexes have been found to interact with DNA and RNA , leading to inhibition of DNA replication and consequently, cell death . Some Rhodium complexes have also been found to interact with the S protein of viruses , leading to viral genome photoinactivation . In addition, inhibition of hemozoin formation has been suggested as a possible mode for the antiplasmodial activity of Rhodium complexes .

Biochemical Pathways

The biochemical pathways affected by Rhodium tribromide are largely dependent on the specific targets it interacts with. For instance, when Rhodium complexes interact with DNA or RNA, they can affect the replication and transcription processes , respectively . When they interact with protein kinases, they can affect various signal transduction pathways . More research is needed to fully elucidate the specific biochemical pathways affected by Rhodium tribromide.

Pharmacokinetics

The pharmacokinetic and pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems and help their development . More research is needed to fully understand the ADME properties of Rhodium tribromide and their impact on its bioavailability.

Result of Action

The result of Rhodium tribromide’s action is largely dependent on its mode of action and the specific targets it interacts with. For instance, its interaction with DNA can lead to inhibition of DNA replication and consequently, cell death . Its interaction with the S protein of viruses can lead to viral genome photoinactivation . More research is needed to fully understand the molecular and cellular effects of Rhodium tribromide’s action.

Action Environment

The action, efficacy, and stability of Rhodium tribromide can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the extraction efficiency of Rhodium . Moreover, the safety data sheet for Rhodium tribromide suggests that it should be handled and stored in a manner that avoids dust formation and inhalation . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Rhodium tribromide.

Propiedades

IUPAC Name |

rhodium(3+);tribromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRXYMKDBFSWJR-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Rh+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935367 | |

| Record name | Rhodium(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15608-29-4 | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15608-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015608294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium bromide (RhBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium(III) bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of Rhodium tribromide?

A1: Rhodium tribromide has the molecular formula RhBr3. Its molecular weight is calculated as follows:

Q2: How was the bond distance in Rhodium tribromide determined in the study?

A2: The researchers used the X-ray absorption technique to determine the bond distances in Rhodium tribromide []. This technique analyzes how X-rays are absorbed by the material, providing information about the local atomic structure, including bond lengths.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)